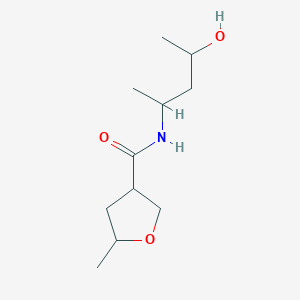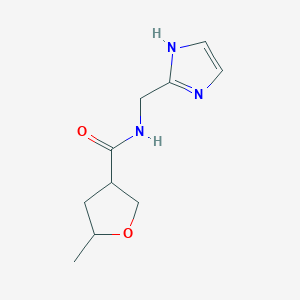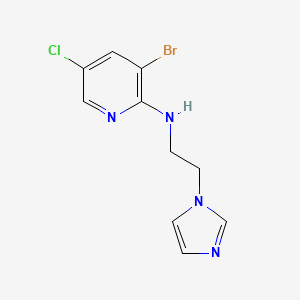![molecular formula C9H11BrClN3O B6645790 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide](/img/structure/B6645790.png)
3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyridine derivatives and has been used in various applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide involves the inhibition of specific enzymes, including protein kinases. The compound binds to the active site of the enzyme and prevents its activity, leading to a decrease in the cellular signaling pathways that are regulated by these enzymes. This mechanism of action has been studied extensively and has provided valuable insights into the function of these enzymes and their role in disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various cellular and animal models. The compound has been found to have potent anti-proliferative effects on cancer cells, indicating its potential as a therapeutic agent. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines, which are involved in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide in lab experiments include its potency, selectivity, and ease of synthesis. The compound is also stable and can be stored for extended periods, making it suitable for long-term experiments. However, the limitations of using the compound include its potential toxicity and the need for specific safety measures when handling and using it in experiments.
Orientations Futures
There are several future directions for the use of 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide in scientific research. These include the development of new therapeutic agents based on the compound's mechanism of action, the study of its potential as a diagnostic tool, and the exploration of its use in combination with other drugs to enhance their efficacy. Additionally, further studies are needed to understand the compound's pharmacokinetics and potential side effects, which will be crucial for its clinical development.
Conclusion
In conclusion, this compound is a potent compound that has been extensively studied in scientific research. Its unique properties and mechanism of action make it a valuable tool for studying the function of specific enzymes and their role in disease. With further research, the compound has the potential to be developed into new therapeutic agents and diagnostic tools, which could have a significant impact on human health.
Méthodes De Synthèse
The synthesis method of 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide involves the reaction of 3-bromo-5-chloro-2-nitropyridine with N-methylpropan-2-amine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the product is obtained in high yield and purity. The synthesis method has been optimized to produce the compound on a large scale for scientific research purposes.
Applications De Recherche Scientifique
3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It has been found to be a potent inhibitor of certain enzymes, including protein kinases, which are involved in various cellular processes. The compound has also been used as a tool compound to study the function of these enzymes and their role in disease.
Propriétés
IUPAC Name |
3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3O/c1-12-8(15)2-3-13-9-7(10)4-6(11)5-14-9/h4-5H,2-3H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMXUZJSUWRACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNC1=C(C=C(C=N1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)


![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)
![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)



![3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile](/img/structure/B6645791.png)

